![molecular formula C9H19NO2 B574532 trans-4-(2-Methoxyethoxy)cyclohexanamine CAS No. 175867-01-3](/img/structure/B574532.png)
trans-4-(2-Methoxyethoxy)cyclohexanamine
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Overview
Description
Trans-4-(2-Methoxyethoxy)cyclohexanamine is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for trans-4-(2-Methoxyethoxy)cyclohexanamine is 1S/C9H19NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-9H,2-7,10H2,1H3/t8-,9- . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
Trans-4-(2-Methoxyethoxy)cyclohexanamine is a liquid at room temperature . It has a molecular weight of 173.26 . More specific physical and chemical properties such as boiling point, solubility, and others are not provided in the search results.Scientific Research Applications
Analytical Chemistry : In "From the street to the laboratory: analytical profiles of methoxetamine, 3-methoxyeticyclidine and 3-methoxyphencyclidine and their determination in three biological matrices" (De Paoli et al., 2013), the authors developed an analytical method for determining substances similar to trans-4-(2-Methoxyethoxy)cyclohexanamine in biological fluids using HPLC-UV and mass spectrometry.
Stereochemistry : The paper "Practical Isolation of the (1R,2R)-Enantiomer from a Racemic cis/trans Mixture of 2-Methyl-1-cyclohexanamine" by Furegati and Nocito (2017) discusses a method for isolating a specific enantiomer from a mixture containing trans-4-(2-Methoxyethoxy)cyclohexanamine (Furegati & Nocito, 2017).
Chemical Ionization Studies : Dua et al. (1996) explored the mechanism of methanol loss from the ions of similar compounds in their study, "The mechanism of methanol loss from the (M – H)– ions of cis- and trans-4-methoxycyclohexanol" (Dua et al., 1996).
Organic Synthesis : The synthesis and characterization of related compounds are detailed in "The Bromination and Mercuration of bis-Dimethylglyoxymato(alkyl)pyridinecobalt(III), Alkyl Cobaloxime" by Shinozaki et al. (1976) (Shinozaki, Ogawa, & Tada, 1976).
Biotechnology : Zarevúcká et al. (1994) conducted enzyme-mediated resolution of alcohols, including isomers of 2-(4-methoxybenzyl)-1-cyclohexanol, which is structurally similar to trans-4-(2-Methoxyethoxy)cyclohexanamine (Zarevúcká et al., 1994).
Safety and Hazards
The safety information for trans-4-(2-Methoxyethoxy)cyclohexanamine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
The primary targets of trans-4-(2-Methoxyethoxy)cyclohexanamine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets will become available .
Pharmacokinetics
The compound is expected to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of trans-4-(2-Methoxyethoxy)cyclohexanamine’s action are currently unknown. As this compound is further studied, more information about its effects at the molecular and cellular level will be discovered .
Action Environment
The action, efficacy, and stability of trans-4-(2-Methoxyethoxy)cyclohexanamine can be influenced by various environmental factors. For instance, the compound should be stored at room temperature, protected from light, and in an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy .
properties
IUPAC Name |
4-(2-methoxyethoxy)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-9H,2-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUKJAYFLVIFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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